molecular formula C10H17O5P B2990109 3-Diethoxyphosphorylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2551116-28-8

3-Diethoxyphosphorylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2990109
CAS RN: 2551116-28-8
M. Wt: 248.215
InChI Key: AXYQAZZTIQZNBN-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) is a compound that has been gaining attention in medicinal chemistry due to its role as a bioisostere . It has been used as a para-disubstituted benzene replacement, making it a highly valuable pharmacophore .


Synthesis Analysis

The synthesis of BCP involves the photochemical addition of propellane to diacetyl, which constructs the BCP core . This reaction was performed on a large scale, producing a multigram amount of BCP .


Molecular Structure Analysis

The molecular structure of BCP is unique due to its strained bicyclic substructure . This structure is increasingly relevant in medicinal chemistry discovery research .


Chemical Reactions Analysis

In the synthesis of BCP, a haloform reaction of the formed diketone in batch afforded BCP . Various transformations of the diacid were also performed to obtain various BCP-containing building blocks .


Physical And Chemical Properties Analysis

The physical and chemical properties of BCP and its derivatives contribute to their increasing use in medicinal chemistry. They often have better solubility, lower lipophilicity, and higher metabolic stability compared to compounds with several phenyl rings .

Scientific Research Applications

Organophosphorus Reagents in Peptide Synthesis :A study introduces a novel organophosphorus compound, 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4 (3H)-one, as an efficient coupling reagent for peptide synthesis, either in solution or solid phase (Fan, Xiao-Lin Hao, & Y. Ye, 1996). This highlights the role of organophosphorus compounds in facilitating the synthesis of complex molecules, suggesting potential avenues for exploring the utility of 3-Diethoxyphosphorylbicyclo[1.1.1]pentane-1-carboxylic acid in similar contexts.

Cycloaddition Reactions for Synthetic Applications :The synthesis of (diethoxyphosphoryl)acetonitrile oxide and its regioselective cycloaddition to olefins, leading to 3-[(diethoxyphosphoryl)methyl]-2-isoxazolines or -isoxazole, illustrates the versatility of diethoxyphosphoryl groups in organic synthesis. This process, which enables the generation of phosphorus-stabilized carbanions for further reactions, may offer insights into the reactivity and potential synthetic applications of 3-Diethoxyphosphorylbicyclo[1.1.1]pentane-1-carboxylic acid (Tsuge, Kanemasa, Suga, & Nakagawa, 1987).

Metal-Free Homolytic Aromatic Alkylation :An innovative synthesis approach for 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid through metal-free homolytic aromatic alkylation demonstrates the potential for creating novel bicyclic structures. This method could be relevant for developing new synthetic pathways or modifying the structure of 3-Diethoxyphosphorylbicyclo[1.1.1]pentane-1-carboxylic acid for specific applications (Thirumoorthi & Adsool, 2016).

Catalysis and Functionalization of Bicyclo[1.1.1]pentanes :Research on the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes opens new avenues for the modification of highly strained carbocycles, offering a framework for understanding how similar methodologies might be applied to derivatives such as 3-Diethoxyphosphorylbicyclo[1.1.1]pentane-1-carboxylic acid. This work suggests that direct C–H insertion reactions can be performed on strained molecules without compromising their carbocyclic framework, hinting at the potential for chemical manipulation and functionalization of such compounds (Garlets et al., 2020).

Future Directions

The use of BCP and its derivatives is expected to continue to grow in medicinal chemistry. There is an increasing demand from pharmaceutical institutions for various BCP-containing building blocks . This has initiated many academic groups to work on the elaboration of novel synthetic approaches to substituted bicyclo[1.1.1]pentanes and their analogues .

properties

IUPAC Name

3-diethoxyphosphorylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17O5P/c1-3-14-16(13,15-4-2)10-5-9(6-10,7-10)8(11)12/h3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYQAZZTIQZNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C12CC(C1)(C2)C(=O)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Diethoxyphosphorylbicyclo[1.1.1]pentane-1-carboxylic acid

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